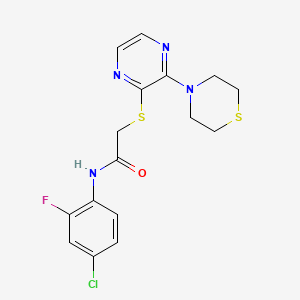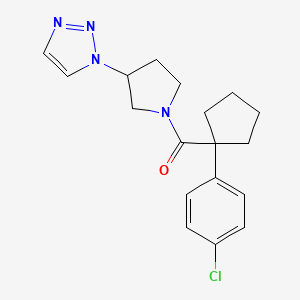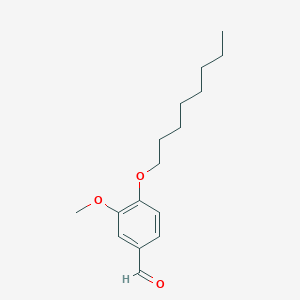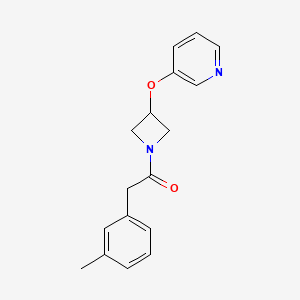![molecular formula C21H17N3O4 B2673025 ethyl 2-(3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinolin-1-yl)acetate CAS No. 901264-94-6](/img/structure/B2673025.png)
ethyl 2-(3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinolin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl 2-(3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinolin-1-yl)acetate” is a complex organic compound. It contains a quinoline moiety, which is a well-known nitrogenous tertiary base . Quinoline derivatives have been used in various fields due to their versatility . This compound also contains a dioxolane ring, which is a heterocyclic acetal .
Synthesis Analysis
Quinolinyl-pyrazoles, like the one in this compound, are synthesized by chemists through new strategies on par with the reported methods . Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a quinoline moiety and a dioxolane ring. The quinoline moiety is a nitrogenous tertiary base with a chemical formula of C9H7N . The dioxolane ring is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely complex due to the presence of the quinoline and dioxolane moieties. Quinoline derivatives have been known to undergo various chemical reactions . Dioxolanes can also undergo reactions during transformations of other functional groups that may be present .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the properties of its moieties. Quinoline is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . Dioxolane has a molar mass of 74.08 g/mol, a density of 1.06 g/cm3, a melting point of -95 °C, and a boiling point of 75 °C .
科学的研究の応用
Synthesis and Chemical Properties
Ethyl 2-(3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinolin-1-yl)acetate is involved in various synthesis processes. For instance, it's used in the ultrasound-assisted synthesis of pyrazole-appended quinolinyl chalcones, showing promising anti-microbial properties and moderate anti-oxidant activity (Prasath et al., 2015). Additionally, its derivatives, such as pyrazolo[4,3-c]quinolin-3-one, are synthesized through multi-step processes, indicating its versatility in chemical reactions (Ismaïli et al., 1999).
Biological Investigations
The compound and its derivatives show significant biological activities. For instance, ethyl 1-methyl-5-[2-substituted-4-oxo-3(4H)-quinazolinyl]-1H-pyrazole-4-acetates exhibit analgesic and antiinflammatory activities, along with reduced ulcerogenic effects and systemic toxicity (Daidone et al., 1994). Moreover, various quinoline and quinazoline derivatives synthesized from this compound demonstrate potential as antimicrobial agents (Youssef et al., 2011).
Structural Analysis and Antioxidant Properties
The compound is also used in the synthesis of novel derivatives for structural analysis and antioxidant studies. For example, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, a derivative, was synthesized and characterized, showing antioxidant properties (Naveen et al., 2021).
Green Synthesis Applications
This compound plays a role in green chemistry as well. For instance, it's used in the solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines, indicating its utility in environmentally friendly chemical processes (Al-Matar et al., 2010).
将来の方向性
特性
IUPAC Name |
ethyl 2-(5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaen-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-2-26-19(25)11-24-21-14-8-17-18(28-12-27-17)9-16(14)22-10-15(21)20(23-24)13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWGYZSGITXGEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=NC3=CC4=C(C=C32)OCO4)C(=N1)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethanamine](/img/structure/B2672947.png)

![N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2672949.png)
![7'-chloro-1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2672951.png)
![N-[2-(1-phenethylbenzimidazol-2-yl)ethyl]acetamide](/img/structure/B2672953.png)

![1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2672959.png)



![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-chloro-3-methylphenyl)propanamide](/img/structure/B2672965.png)
